molecular formula C22H22O3 B5079480 3-Benzyl-4-methyl-7-((3-methyl-2-butenyl)oxy)-2H-chromen-2-one

3-Benzyl-4-methyl-7-((3-methyl-2-butenyl)oxy)-2H-chromen-2-one

Cat. No.: B5079480
M. Wt: 334.4 g/mol
InChI Key: TWQSLBYGQHBMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-4-methyl-7-((3-methyl-2-butenyl)oxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzyl group at position 3, a methyl group at position 4, and a 3-methyl-2-butenyloxy substituent at position 7 of the chromen-2-one core. Its molecular formula is C₂₂H₂₂O₃, with a molecular weight of 334.41 g/mol (calculated from structural data). The compound is identified by synonyms such as 4-Methyl-7-(3-methyl-2-butenyloxy)-3-(phenylmethyl)-2H-chromen-2-one and registry numbers like AC1LGL9X and AGN-PC-0JW7PC .

The benzyl group at position 3 may influence π-π stacking interactions in biological targets or crystalline structures .

Properties

IUPAC Name

3-benzyl-4-methyl-7-(3-methylbut-2-enoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O3/c1-15(2)11-12-24-18-9-10-19-16(3)20(22(23)25-21(19)14-18)13-17-7-5-4-6-8-17/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQSLBYGQHBMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C(C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-methyl-7-((3-methyl-2-butenyl)oxy)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide, 4-methylcoumarin, and 3-methyl-2-buten-1-ol.

    Reaction Conditions: The reaction conditions may include the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-methyl-7-((3-methyl-2-butenyl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-methyl-7-((3-methyl-2-butenyl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-benzyl-4-methyl-7-((3-methyl-2-butenyl)oxy)-2H-chromen-2-one can be contextualized against related coumarin derivatives (Table 1). Key differences in substituents, synthetic routes, and biological activities are highlighted below.

Table 1: Comparative Analysis of Selected Coumarin Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound 3-benzyl, 4-methyl, 7-(3-methyl-2-butenyloxy) 334.41 Enhanced lipophilicity; potential bioactivity
7-(Benzyloxy)-3-isobutyl-4-methyl-2H-chromen-2-one 3-isobutyl, 4-methyl, 7-benzyloxy 322.36 Moderate antimicrobial activity; rigid conformation
4-Methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one 7-(3-oxobut-2-yloxy), 4-methyl 248.26 Reactive keto group; synthetic intermediate
3-Benzyl-4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one 7-(epoxypropoxy), 3-benzyl, 4-methyl 322.12 Epoxide functionality; potential for ring-opening reactions
7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one 7-(benzylidene-3-oxobutoxy), 4-methyl 334.37 Conformational flexibility; crystallographic studies

Structural and Functional Insights

Substituent Effects on Lipophilicity and Bioavailability

  • The 3-methyl-2-butenyloxy group in the target compound increases lipophilicity compared to smaller alkoxy groups (e.g., 7-(propan-2-yloxy) in FDB010976, MW 280.30) . This property may enhance cellular uptake, as seen in prenylated natural products.
  • In contrast, the epoxypropoxy substituent in 3-benzyl-4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one introduces reactivity, enabling nucleophilic additions or polymerizations .

Synthetic Routes

  • The target compound’s synthesis likely involves alkylation of 7-hydroxycoumarin precursors with 3-methyl-2-butenyl bromide, analogous to methods for 7-(benzyloxy)-3-isobutyl-4-methyl-2H-chromen-2-one (NaBH₃CN-mediated reductive amination) .
  • 4-Methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one is synthesized via ketone-containing intermediates, emphasizing the role of acetic acid as a catalyst in alkoxy group installation .

Biological and Pharmacological Relevance

  • Derivatives with benzyl or benzylidene groups (e.g., 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one ) exhibit conformational diversity, influencing protein-binding interactions .
  • 4-Methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one derivatives demonstrate antiplasmodial activity, suggesting that bulky substituents at position 7 may enhance target specificity .

Crystallographic and Conformational Studies

  • The asymmetric unit of 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one contains two molecules with distinct orientations of the benzylidene group, highlighting substituent-driven conformational plasticity .

Biological Activity

3-Benzyl-4-methyl-7-((3-methyl-2-butenyl)oxy)-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its complex structure, which includes a chromenone core and various substituents that enhance its potential therapeutic applications.

  • Molecular Formula : C22H22O3
  • Molecular Weight : 334.42 g/mol
  • CAS Number : 374757-67-2
  • InChIKey : TWQSLBYGQHBMJM-UHFFFAOYSA-N

1. Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, thereby protecting cells from oxidative stress. Studies have shown that the presence of the benzyl and methyl substituents enhances this activity.

2. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is crucial for treating hyperpigmentation disorders. The compound demonstrated potent tyrosinase inhibitory activity with an IC50 value of approximately 6.18 µM, which is notably stronger than traditional inhibitors like kojic acid .

Table 1: Tyrosinase Inhibition Comparison

CompoundIC50 (µM)
3-Benzyl-4-methyl...6.18
Kojic Acid~25
Other Analogous CompoundsVaries

3. Acetylcholinesterase Inhibition

In the context of neurodegenerative diseases such as Alzheimer’s, acetylcholinesterase (AChE) inhibition is a critical therapeutic target. The compound has shown promising AChE inhibitory activity, suggesting potential for cognitive enhancement therapies .

Table 2: AChE Inhibition Data

CompoundIC50 (µM)
3-Benzyl-4-methyl...2.7
Standard AChE InhibitorsVaries

Study on Tyrosinase Inhibition

A recent study evaluated the effects of various analogs of the compound on mushroom tyrosinase activity. The results indicated that while some analogs exhibited significant inhibition, others did not perform as well, highlighting the importance of structural modifications in enhancing efficacy .

Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated in B16F10 murine melanoma cells. Results showed that at concentrations ≤20 µM, the compound did not exhibit cytotoxicity over a period of 72 hours, indicating a favorable safety profile for further development in therapeutic applications .

The biological activity of this compound can be attributed to its ability to interact with specific enzyme active sites due to its structural features. Molecular docking studies suggest that the compound binds effectively to both tyrosinase and AChE, inhibiting their respective activities through competitive mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.